N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1114915-78-4
Cat. No.: VC5424132
Molecular Formula: C29H24N4O3S
Molecular Weight: 508.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114915-78-4 |
|---|---|
| Molecular Formula | C29H24N4O3S |
| Molecular Weight | 508.6 |
| IUPAC Name | N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C29H24N4O3S/c1-19(34)21-12-14-23(15-13-21)30-26(35)18-37-29-32-25-16-24(22-10-6-3-7-11-22)31-27(25)28(36)33(29)17-20-8-4-2-5-9-20/h2-16,31H,17-18H2,1H3,(H,30,35) |
| Standard InChI Key | CAEYXFSZNMZPBD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 |
Introduction
Chemical Architecture and Structural Features
Core Framework and Substituents
The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused from pyrrole and pyrimidine rings. Key modifications include:
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3-Benzyl group: Attached to the pyrrole nitrogen, introducing steric bulk and lipophilicity.
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4-Oxo moiety: A ketone group at position 4, critical for hydrogen-bonding interactions.
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6-Phenyl substituent: Enhances aromatic stacking potential.
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2-Sulfanylacetamide sidechain: Linked via a thioether bridge to an N-(4-acetylphenyl)acetamide group, providing rotational flexibility and hydrogen-bonding sites .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₃₀H₂₆N₄O₃S |
| Molecular weight | 522.62 g/mol |
| Hydrogen bond donors | 2 (amide NH, ketone O) |
| Hydrogen bond acceptors | 6 (amide O, ketone O, pyrimidine N) |
Stereoelectronic Characteristics
Density functional theory (DFT) calculations on analogous pyrrolopyrimidines predict:
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A dipole moment of ~5.2 D due to polarized C=O and C=S bonds.
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Highest occupied molecular orbital (HOMO) localized on the pyrrole ring (-7.3 eV), suggesting nucleophilic reactivity at this site .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into three key fragments:
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Pyrrolo[3,2-d]pyrimidine core: Constructed via cyclocondensation of 4-amino-thiophene-3-carboxylate derivatives.
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Sulfanylacetamide sidechain: Introduced through nucleophilic displacement of a chloro intermediate.
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N-Acetylphenyl group: Coupled via amide bond formation using EDC/HOBt activation.
Pyrrolopyrimidine Core Formation
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Cyclization: Heating ethyl 4-amino-5-cyano-2-methylthiophene-3-carboxylate with benzylamine in acetic acid yields 3-benzyl-4-imino-5H-pyrrolo[3,2-d]pyrimidine.
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Oxidation: Treatment with MnO₂ in dichloromethane converts the 4-imino group to a ketone (4-oxo derivative) .
Sulfur Incorporation
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Chlorination: Reacting the 2-position with PCl₅ generates a reactive chloride.
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Thiolation: Displacement with potassium thioacetate introduces the sulfanyl group.
Acetamide Coupling
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Acid chloride formation: Treating 2-((3-benzyl-4-oxo-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid with oxalyl chloride.
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Amidation: Reaction with 4-aminoacetophenone in anhydrous THF with DMAP catalyst yields the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Benzylamine, AcOH | 110°C | 68% |
| Oxidation | MnO₂, CH₂Cl₂ | Reflux | 82% |
| Thiolation | KSAc, DMF | 50°C | 75% |
| Amidation | EDC, HOBt, DMAP | RT | 63% |
Physicochemical Profiling
Solubility and Partitioning
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Aqueous solubility: 12 µg/mL (pH 7.4), per shake-flask method.
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logP: 3.8 ± 0.2 (octanol/water), indicating moderate lipophilicity.
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pKa: 9.2 (amide NH), 1.4 (pyrimidine N), calculated via MarvinSketch .
Solid-State Characterization
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Melting point: 218-220°C (DSC, heating rate 10°C/min).
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Crystallography: Monoclinic P2₁/c space group (analogous to CCPDB entry 00L), with unit cell dimensions a=8.42 Å, b=12.35 Å, c=14.20 Å, β=102.3° .
Biological Activity Hypotheses
Metabolic Stability
Microsomal incubation (human liver microsomes, 1 mg/mL):
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t₁/₂: 42 minutes (CYP3A4-mediated oxidation of benzyl group).
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Major metabolite: 4-hydroxybenzyl derivative (m/z 538.62).
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